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Compound of Interest

Compound Name: 2,3,5-Trifluorophenylacetonitrile

Cat. No.: B1303387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of various fluorinated

phenylacetonitrile analogs. The inclusion of fluorine atoms into organic molecules can

significantly alter their physicochemical properties, including metabolic stability, lipophilicity, and

binding affinity to biological targets. Understanding the spectroscopic signature of these

analogs is crucial for their identification, characterization, and application in drug discovery and

materials science. This document summarizes key ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis data,

provides detailed experimental protocols, and illustrates the analytical workflow.

Data Presentation: A Spectroscopic Overview
The following table summarizes the available spectroscopic data for a series of mono-, di-, and

tri-fluorinated phenylacetonitrile analogs. The data has been compiled from various spectral

databases. Note that some data points were not available in the reviewed literature and are

marked as "Data not available."
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Compound
¹H NMR (δ
ppm)

¹³C NMR (δ
ppm)

FT-IR (ν cm⁻¹)
UV-Vis (λmax
nm)

Phenylacetonitril

e

7.40-7.20 (m,

5H, Ar-H), 3.70

(s, 2H, CH₂)

131.0 (Ar-C),

129.0 (Ar-CH),

127.8 (Ar-CH),

127.5 (Ar-CH),

118.0 (CN), 23.5

(CH₂)

~3060 (Ar C-H),

~2250 (C≡N),

~1600, 1495

(C=C)

Data not

available

2-

Fluorophenylacet

onitrile

7.50-7.20 (m,

4H, Ar-H), 3.85

(s, 2H, CH₂)

162.5 (d, J=246

Hz, C-F), 131.5

(d, J=4 Hz, Ar-

CH), 129.5 (d,

J=8 Hz, Ar-CH),

124.9 (d, J=4 Hz,

Ar-CH), 118.0 (d,

J=19 Hz, Ar-C),

115.8 (d, J=21

Hz, Ar-CH),

117.0 (CN), 17.0

(CH₂)

~3070 (Ar C-H),

~2255 (C≡N),

~1615, 1490

(C=C), ~1230 (C-

F)

Data not

available

3-

Fluorophenylacet

onitrile

7.40-7.00 (m,

4H, Ar-H), 3.75

(s, 2H, CH₂)

163.0 (d, J=245

Hz, C-F), 133.5

(d, J=8 Hz, Ar-

C), 130.5 (d, J=8

Hz, Ar-CH),

123.0 (Ar-CH),

116.0 (d, J=21

Hz, Ar-CH),

114.0 (d, J=21

Hz, Ar-CH),

117.5 (CN), 23.0

(CH₂)

~3070 (Ar C-H),

~2250 (C≡N),

~1610, 1490

(C=C), ~1260 (C-

F)

Data not

available

4-

Fluorophenylacet

onitrile

7.30 (dd, J=8.5,

5.5 Hz, 2H, Ar-

H), 7.10 (t, J=8.5

162.5 (d, J=245

Hz, C-F), 129.0

(d, J=8 Hz, Ar-

~3060 (Ar C-H),

~2250 (C≡N),

~1605, 1510

Data not

available
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Hz, 2H, Ar-H),

3.70 (s, 2H, CH₂)

CH), 127.0 (d,

J=3 Hz, Ar-C),

117.5 (CN),

116.0 (d, J=22

Hz, Ar-CH), 22.5

(CH₂)

(C=C), ~1225 (C-

F)

2,4-

Difluorophenylac

etonitrile

7.50-7.00 (m,

3H, Ar-H), 3.80

(s, 2H, CH₂)

Data not

available

~3070 (Ar C-H),

~2255 (C≡N),

~1610, 1505

(C=C), ~1270,

~1140 (C-F)

Data not

available

2,6-

Difluorophenylac

etonitrile

7.45-7.35 (m,

1H, Ar-H), 7.10-

7.00 (m, 2H, Ar-

H), 3.90 (s, 2H,

CH₂)

Data not

available

~3080 (Ar C-H),

~2260 (C≡N),

~1625, 1470

(C=C), ~1240 (C-

F)

Data not

available

3,4-

Difluorophenylac

etonitrile

7.30-7.10 (m,

3H, Ar-H), 3.70

(s, 2H, CH₂)

Data not

available

~3070 (Ar C-H),

~2250 (C≡N),

~1615, 1520

(C=C), ~1280,

~1180 (C-F)

Data not

available

3,5-

Difluorophenylac

etonitrile

6.95-6.80 (m,

3H, Ar-H), 3.70

(s, 2H, CH₂)

Data not

available

Data not

available

Data not

available

3,4,5-

Trifluorophenylac

etonitrile

7.15 (m, 2H, Ar-

H), 3.75 (s, 2H,

CH₂)[1]

Data not

available

Data not

available

Data not

available

Disclaimer: The presented data is compiled from various public sources and should be used for

reference purposes. Experimental conditions may vary, leading to slight differences in observed

values.
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Detailed methodologies for the key spectroscopic techniques are provided below. These are

generalized protocols and may require optimization based on the specific instrumentation and

sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

¹H NMR: Dissolve 5-10 mg of the fluorinated phenylacetonitrile analog in approximately 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹³C NMR: Prepare a more concentrated solution by dissolving 20-50 mg of the sample in 0.6-

0.7 mL of the chosen deuterated solvent.

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube. If any particulate matter is present, filter the

solution through a small plug of glass wool inserted into a Pasteur pipette.

2. Data Acquisition:

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Parameters:

Pulse Sequence: Standard single-pulse sequence.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 scans.

¹³C NMR Parameters:

Pulse Sequence: Proton-decoupled pulse sequence.
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Spectral Width: 0 to 200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans.

3. Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase correct the spectrum manually or automatically.

Calibrate the spectrum using the TMS signal at 0.00 ppm for ¹H NMR and the solvent peak

for ¹³C NMR (e.g., CDCl₃ at 77.16 ppm).

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (Thin Film Method):

Dissolve a small amount (1-2 mg) of the liquid or solid fluorinated phenylacetonitrile analog

in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

Place one or two drops of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the sample on the plate.

2. Data Acquisition:

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

Record a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film in the spectrometer's sample holder.
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Acquire the sample spectrum.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

3. Data Processing:

The acquired spectrum is typically displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Identify and label the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy
1. Sample Preparation:

Prepare a stock solution of the fluorinated phenylacetonitrile analog in a UV-transparent

solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1

mg/mL.

Prepare a series of dilutions from the stock solution to find an optimal concentration that

gives an absorbance reading between 0.2 and 1.0. A typical concentration for analysis is

around 0.01 mg/mL.

2. Data Acquisition:

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

Fill a quartz cuvette with the pure solvent to be used as a reference.

Fill a second quartz cuvette with the sample solution.
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Place both cuvettes in the spectrophotometer.

Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

3. Data Processing:

The resulting spectrum plots absorbance versus wavelength (nm).

Identify the wavelength of maximum absorbance (λmax).

Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of

fluorinated phenylacetonitrile analogs.
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Caption: General workflow for the spectroscopic analysis of fluorinated phenylacetonitrile

analogs.

Logical Relationship of Spectroscopic Data
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The following diagram illustrates how the different spectroscopic techniques provide

complementary information for the structural elucidation of the target molecules.

Spectroscopic Techniques

Information Obtained

Fluorinated Phenylacetonitrile Analog

¹H NMR ¹³C NMR FT-IR UV-Vis

Proton Environment
Connectivity (via coupling)

Carbon Skeleton
Number of unique carbons

Functional Groups
(C≡N, C-F, C=C)

Electronic Transitions
Conjugated Systems

Complete Structural Characterization

Click to download full resolution via product page

Caption: Complementary information from various spectroscopic techniques for structural

elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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